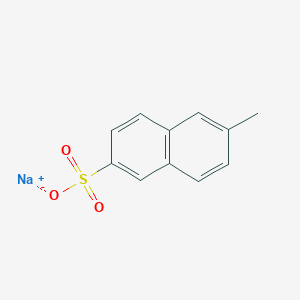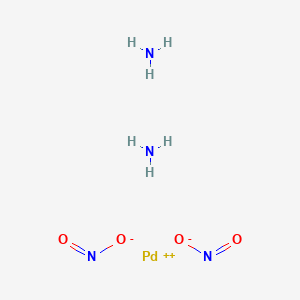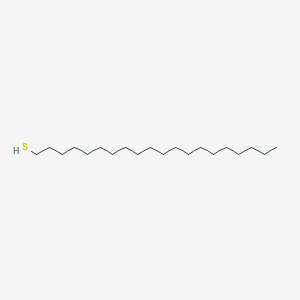
2-羟基二十二酸
描述
Synthesis Analysis
The synthesis of 2-Hydroxydocosanoic acid and related compounds involves various biochemical and chemical methods. For instance, the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, a compound related to mycolic acid biosynthesis, is achieved through the desaturation of tetracosanoate, suggesting a potential route for synthesizing hydroxy fatty acids like 2-Hydroxydocosanoic acid (Besra et al., 1993). Moreover, the α-hydroxylation of long-chain carboxylic acids using molecular oxygen catalyzed by the α oxidase of peas presents a novel biocatalytic synthesis method for producing enantiomerically pure 2-Hydroxy Acids (Adam et al., 1998).
Molecular Structure Analysis
The molecular structure of 2-Hydroxydocosanoic acid and related hydroxy acids is characterized by the presence of a hydroxyl group attached to the fatty acid chain. This structural feature impacts the acid's physical and chemical properties, such as solubility and reactivity. The occurrence of 2-Hydroxy acids in microalgae, with carbon chain lengths from C16 to C26, showcases the diversity in the molecular structures of hydroxy fatty acids (Matsumoto et al., 1984).
科学研究应用
微藻中的存在:像2-羟基二十二酸这样的2-羟基酸已经在各种微藻中被发现,这表明它们在藻类物种分类中的重要性,以及作为环境中2-羟基酸的天然来源 (Matsumoto, Shioya, & Nagashima, 1984)。
癌症研究中的合成衍生物:齐墩果酸衍生物,可能包括2-羟基二十二酸,在其抗血管生成和抗肿瘤活性方面进行评估,显示出在癌症研究和治疗中的潜力 (Shanmugam et al., 2014)。
在鞘脂类合成中的作用:2-羟基二十二酸参与合成含有2-羟基脂肪酸的鞘脂类物质,这些物质在大脑和其他组织中丰富,表明其在神经和细胞功能中的重要性 (Alderson, Walla, & Hama, 2005)。
工程中的抗磨特性:研究表明,2-羟基二十二酸衍生物表现出与商业抗磨剂相当的抗磨特性,表明在润滑和材料科学中具有潜在应用 (Hu, Tao, & Wang, 1995)。
在皮肤科学中的应用:包括2-羟基二十二酸在内的羟基酸被用于化妆品和治疗配方中,用于皮肤治疗,解决光老化、痤疮和色素沉着等问题 (Kornhauser, Coelho, & Hearing, 2010)。
安全和危害
属性
IUPAC Name |
2-hydroxydocosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGJJWLCCOPDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930600 | |
| Record name | 2-Hydroxydocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxydocosanoic acid | |
CAS RN |
13980-14-8 | |
| Record name | 2-Hydroxydocosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxydocosanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxydocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYBEHENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18KZ2SK78L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-hydroxydocosanoic acid in parasitic nematodes like Ascaris suum?
A: In Ascaris suum, 2-hydroxydocosanoic acid is a major fatty acid component of a novel series of glycolipids characterized by a cholinephosphoryl(→6)-N-acetylglucosamine amphoteric group. [, ] These glycolipids are found in the whole tissues of the nematode and their specific biological function is still under investigation.
Q2: How does the fatty acid composition of cerebrosides differ between soybeans and fermented soybean products like Cheonggukjang and Doenjang?
A: Analysis of cerebrosides from soybeans, Cheonggukjang, and Doenjang revealed distinct fatty acid profiles. While soybeans and Cheonggukjang predominantly contain 2-hydroxyhexadecanoic acid (16:0h), Doenjang exhibits a higher proportion of 2-hydroxydocosanoic acid (22:0h) and 2-hydroxytetracosanoic acid (24:0h). [] This difference is attributed to the prolonged microbial fermentation process in Doenjang, leading to alterations in the fatty acid composition.
Q3: Has 2-hydroxydocosanoic acid been isolated from other marine organisms?
A: Yes, 2-hydroxydocosanoic acid is a major component of ophidiacerebroside-C, a glycosphingolipid isolated from the African starfish Narcissia canariensis. [] This cerebroside also contains a 9-methyl-branched 4,8,10-triunsaturated long-chain aminoalcohol as the sphingoid base.
Q4: Are there any studies exploring the potential biological activity of 2-hydroxydocosanoic acid containing compounds?
A: Ophidiacerebroside-C, which contains 2-hydroxydocosanoic acid, has demonstrated cytotoxic activity against various human cancer cell lines, including multiple myeloma, colorectal adenocarcinoma, and glioblastoma multiforme. [] This suggests a potential role for these compounds in cancer research.
Q5: Does the structure of 2-hydroxydocosanoic acid impact its incorporation into different molecules?
A: The presence of the hydroxyl group at the 2-position in 2-hydroxydocosanoic acid may influence its incorporation into complex molecules like cerebrosides and other glycolipids. [, ] This structural feature can impact the molecule's polarity, solubility, and interactions with other molecules. Further research is needed to fully understand the structural implications of this fatty acid.
Q6: Are there any studies focusing on the analytical techniques used to identify and quantify 2-hydroxydocosanoic acid in biological samples?
A: Researchers utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the fatty acid composition of cerebrosides and other glycolipids. [] This method allows for the identification and quantification of 2-hydroxydocosanoic acid based on its unique mass spectrum and retention time.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)











